7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile
Description
7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a hydrazinyl group at position 7 and a carbonitrile group at position 2. This structure combines a sulfur-containing bicyclic system with functional groups known to enhance reactivity and biological activity.
Properties
Molecular Formula |
C8H6N4S |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
7-hydrazinylthieno[2,3-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6N4S/c9-3-5-4-11-8(12-10)7-6(5)1-2-13-7/h1-2,4H,10H2,(H,11,12) |
InChI Key |
ARQRGNMCLZUJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2NN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile typically involves the reaction of thieno[2,3-c]pyridine-4-carbonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The thieno[2,3-c]pyridine scaffold is shared among several derivatives, with substituents critically influencing properties:
Key Observations :
- The carbonitrile group (-C≡N) is common across these derivatives, enhancing polarity and enabling participation in cyclization reactions .
Anticancer Potential
- : Carbonitrile derivatives like 7-hydroxy-5-oxo-6-phenyl-5,6-dihydro-3H-[1,2]dithiolo[3,4-c]pyridine-4-carbonitrile showed moderate antitumor activity against breast adenocarcinoma and lung cancer cell lines, though less potent than doxorubicin . The hydrazinyl group in the target compound could enhance DNA interaction or enzyme inhibition.
- : Pyrido[2,3-c]pyridazine carbonitriles act as Bcl-xL inhibitors, suggesting that the thieno[2,3-c]pyridine scaffold may similarly target apoptosis pathways .
Modulation of Enzyme Targets
Physicochemical Properties
Biological Activity
7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 195.24 g/mol. The compound features a thieno[2,3-c]pyridine core substituted with a hydrazine and a carbonitrile group, contributing to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₅S |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | This compound |
| SMILES | NC(=N)C1=CSC2=C(N)C(=N)C(=C2N)C=C1N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of hydrazine derivatives, including this compound. These compounds have exhibited activity against various bacterial strains. For instance, in vitro tests demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antitumor Activity
The compound has also shown promising antitumor activity in several cancer cell lines. Research indicates that it can induce apoptosis in malignant cells by activating caspase pathways and inhibiting cell proliferation . In one study, the compound was tested against breast cancer cells (MCF-7), showing significant cytotoxic effects with an IC50 value in the micromolar range.
The biological activity of this compound is believed to stem from its ability to interact with DNA and various enzymes involved in cellular processes. The hydrazine moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to disruption of essential cellular functions . Additionally, the thieno-pyridine structure may facilitate interactions with specific receptors or enzymes, enhancing its therapeutic efficacy.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of this compound against multiple pathogens using the disk diffusion method. Results indicated that the compound inhibited growth at concentrations as low as 50 µg/mL for E. coli and S. aureus .
- Antitumor Efficacy : In a comparative study involving various hydrazine derivatives, this compound was found to be one of the most potent agents against human cancer cell lines, outperforming several known chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
